3-(3-氰基苯基)-2-甲基-1-丙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

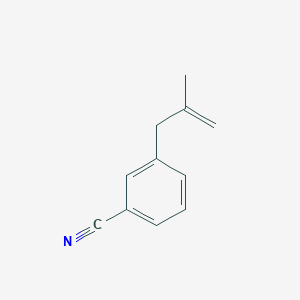

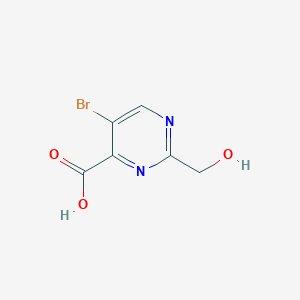

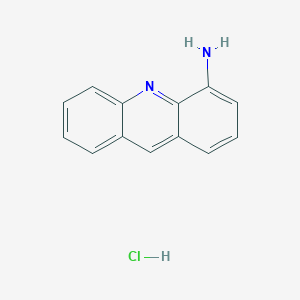

The compound "3-(3-Cyanophenyl)-2-methyl-1-propene" is a trisubstituted ethylene derivative with a cyano group attached to the phenyl ring. It is structurally related to various substituted ethylenes and propenoates that have been synthesized and characterized in recent studies. These compounds are of interest due to their potential applications in polymer synthesis and material science due to their unique electronic and structural properties.

Synthesis Analysis

The synthesis of related trisubstituted ethylenes typically involves the Knoevenagel condensation reaction. For instance, electrophilic trisubstituted ethylenes like ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates have been prepared using piperidine-catalyzed Knoevenagel condensation of substituted benzaldehydes and methyl cyanoacetate . The synthesized compounds are then characterized using techniques such as CHN elemental analysis, IR, 1H and 13C-NMR spectroscopy .

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the crystal and molecular structures of related compounds. For example, the mesogenic monomer 3-[4-(4'-ethylbiphenyl)]-1-propene crystallizes in a noncentrosymmetric monoclinic system, with phenyl rings adopting boat conformations and forming a smectic-like layer structure in the crystalline state . Similarly, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate shows the cyclohexane ring in a chair conformation with intermolecular hydrogen bonds .

Chemical Reactions Analysis

The trisubstituted ethylenes, including those with a cyano group on the phenyl ring, can undergo copolymerization reactions with styrene. This process is typically initiated by radical initiators such as AIBN or ABCN at elevated temperatures around 70°C . The resulting copolymers have been analyzed to determine their composition, structure, and relative reactivity of the monomers .

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as glass transition temperatures (Tg), have been studied to assess their suitability for material applications. The high Tg of the copolymers, in comparison with polystyrene, indicates a decrease in chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit . Thermal decomposition of these copolymers typically occurs in two steps, with initial decomposition in the 200-500°C range followed by further decomposition at higher temperatures . Spectroscopic techniques like FTIR, NMR, and UV-Vis absorption spectroscopy have been employed to elucidate the electronic properties of these molecules .

科学研究应用

化学合成和反应

3-(3-氰基苯基)-2-甲基-1-丙烯已被研究用于化学合成的应用。一个重要的应用领域是环化过程。例如,一项研究描述了使用相关化合物3-苯硫基-2-(三甲基硅基甲基)丙烯来通过[3+3]环化过程制备亚甲基环己烷。这个过程涉及路易斯酸催化的烯丙基化和苯硫基引导的自由基环化反应 (Ward & Kaller, 1991)。

聚合物化学和材料科学

这种化合物还在聚合物化学和材料科学领域进行了研究。制备了三取代乙烯和苯乙烯的新型共聚物,包括环二取代甲基2-氰基-3-苯基-2-丙烯酸甲酯,展示了这种化合物在开发具有高玻璃转变温度的材料中的用途 (Kim et al., 1999)。

有机合成

另一项研究探讨了使用2,3-二溴-1-(苯磺酰基)-1-丙烯,一种多功能试剂,合成呋喃和环戊酮。这表明了该化合物在有机合成中的实用性,特别是在复杂有机结构的创建中 (Watterson et al., 2003)。

电合成

已经探索了使用3-(3-氰基苯基)-2-甲基-1-丙烯进行电化学合成。一项研究展示了烯烃与CO2的电化学还原偶联,使用相关化合物作为示例。这种方法对于开发环境友好的合成途径具有重要意义 (Bringmann & Dinjus, 2001)。

共聚物研究

在共聚物化学领域,使用特定催化系统研究了丙烯和去氧莰烯的共聚反应,表明类似化合物在新型聚合物材料开发中的作用 (Boggioni et al., 2010)。

作用机制

Target of Action

Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in such reactions are typically organic groups that participate in electronically divergent processes with the metal catalyst .

Mode of Action

In the context of sm cross-coupling reactions, two key processes occur: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds, thereby affecting various biochemical pathways .

Result of Action

Given its potential use in sm cross-coupling reactions, it could contribute to the formation of new carbon–carbon bonds, which could have various downstream effects depending on the specific context .

属性

IUPAC Name |

3-(2-methylprop-2-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-5,7H,1,6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKHVPPPYPSHNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641141 |

Source

|

| Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Cyanophenyl)-2-methyl-1-propene | |

CAS RN |

731772-73-9 |

Source

|

| Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)

![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)